molecular formula C13H12O2S B12561056 3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one CAS No. 188635-91-8

3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one

Cat. No.: B12561056
CAS No.: 188635-91-8
M. Wt: 232.30 g/mol
InChI Key: VHGUPDRUEANQTK-UHFFFAOYSA-N
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Description

3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one is an organic compound with a complex structure that includes a phenyl group, an isopropoxy group, and a sulfanylidenecyclobutene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the cyclobutene ring, followed by the introduction of the phenyl and isopropoxy groups. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfanylidenecyclobutene core to a more saturated form.

    Substitution: The phenyl and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce more saturated derivatives.

Scientific Research Applications

3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one involves its interaction with specific molecular targets. The phenyl and isopropoxy groups may facilitate binding to enzymes or receptors, while the sulfanylidenecyclobutene core can undergo chemical transformations that modulate biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a phenyl group and a ketone functional group.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A compound with an isopropoxy group and a boron-containing ring.

    N-(2-Aminoethyl)-2-{3-chloro-4-[(4-isopropylbenzyl)oxy]phenyl}acetamide: A compound with a similar isopropoxy group and aromatic structure.

Uniqueness

3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one is unique due to its combination of a cyclobutene core with phenyl and isopropoxy groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

188635-91-8

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

3-phenyl-2-propan-2-yloxy-4-sulfanylidenecyclobut-2-en-1-one

InChI

InChI=1S/C13H12O2S/c1-8(2)15-12-10(13(16)11(12)14)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

VHGUPDRUEANQTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=S)C1=O)C2=CC=CC=C2

Origin of Product

United States

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